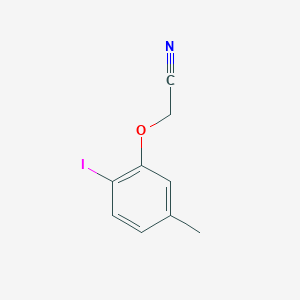
Methyl 4-fluoro-3-pivalamidobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-fluoro-3-pivalamidobenzoate is an organic compound with the molecular formula C13H16FNO3 It is a fluorinated benzoate derivative, which means it contains a benzoate group (a benzene ring with a carboxylate group) that has been modified with a fluorine atom and a pivalamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-3-pivalamidobenzoate typically involves the esterification of 4-fluoro-3-pivalamidobenzoic acid. One common method is the reaction of 4-fluoro-3-pivalamidobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-fluoro-3-pivalamidobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent for the amide group.
Major Products:
Substitution Reactions: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.
Hydrolysis: The major products are 4-fluoro-3-pivalamidobenzoic acid and methanol.
Reduction: The major product is 4-fluoro-3-pivalamidoaniline.
Aplicaciones Científicas De Investigación
Methyl 4-fluoro-3-pivalamidobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 4-fluoro-3-pivalamidobenzoate depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The pivalamide group can also affect the compound’s solubility and stability, impacting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
Methyl 4-fluorobenzoate: Similar in structure but lacks the pivalamide group, making it less sterically hindered and potentially more reactive in certain reactions.
Ethyl 4-fluorobenzoate: Similar to Methyl 4-fluorobenzoate but with an ethyl ester group instead of a methyl ester group, affecting its physical properties and reactivity.
4-fluoro-N-methylbenzamide: Contains a fluorine atom and an amide group but lacks the ester functionality, making it structurally different and potentially altering its reactivity and applications.
Uniqueness: Methyl 4-fluoro-3-pivalamidobenzoate is unique due to the presence of both the fluorine atom and the pivalamide group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H16FNO3 |
|---|---|
Peso molecular |
253.27 g/mol |
Nombre IUPAC |
methyl 3-(2,2-dimethylpropanoylamino)-4-fluorobenzoate |
InChI |
InChI=1S/C13H16FNO3/c1-13(2,3)12(17)15-10-7-8(11(16)18-4)5-6-9(10)14/h5-7H,1-4H3,(H,15,17) |
Clave InChI |
DVXSBVNJRORXAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)




![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)


![2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14915768.png)




![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B14915790.png)
